2-[(Oxan-4-yl)amino]acetonitrile
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Overview
Description
2-[(Oxan-4-yl)amino]acetonitrile is a chemical compound with the molecular formula C7H12N2O. It is also known by its IUPAC name, (tetrahydro-2H-pyran-4-ylamino)acetonitrile . This compound is characterized by the presence of an oxan-4-yl group attached to an aminoacetonitrile moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)amino]acetonitrile typically involves the reaction of oxan-4-amine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors to produce significant quantities of the compound. The product is then purified using standard industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-yl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-ylamino acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxan-4-ylamino acids, while reduction can produce primary amines .
Scientific Research Applications
2-[(Oxan-4-yl)amino]acetonitrile has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-yl)amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-[(Oxan-4-yl)amino]ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-[(Oxan-4-yl)amino]propionitrile: Similar structure with a propionitrile group.
2-[(Oxan-4-yl)amino]butanenitrile: Similar structure with a butanenitrile group.
Uniqueness
2-[(Oxan-4-yl)amino]acetonitrile is unique due to its specific combination of the oxan-4-yl group and the aminoacetonitrile moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
2-(oxan-4-ylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-3-4-9-7-1-5-10-6-2-7/h7,9H,1-2,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKNGALJZGBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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